![molecular formula C11H13Cl2NO B4983804 N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)

N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

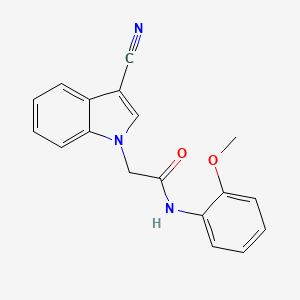

N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a broad range of weeds and its low toxicity to non-target organisms.

Mécanisme D'action

DCPA works by inhibiting the growth of weeds by interfering with their ability to produce proteins necessary for growth. It inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.

Biochemical and Physiological Effects

DCPA has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. However, it can be toxic to certain aquatic organisms, such as algae and crustaceans, at high concentrations.

Avantages Et Limitations Des Expériences En Laboratoire

DCPA is a useful tool in laboratory experiments for studying the effects of herbicides on plant growth and development. It is effective against a broad range of weeds, making it a valuable tool for researchers studying the mechanisms of herbicide action. However, its use is limited by its toxicity to certain aquatic organisms, which can make it difficult to study the effects of herbicides on aquatic ecosystems.

Orientations Futures

There are several future directions for research on DCPA. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the investigation of the long-term effects of DCPA on soil microorganisms and the potential for resistance to develop in weeds. Additionally, there is a need for more research on the impact of DCPA on aquatic ecosystems and the development of new herbicides that are less toxic to aquatic organisms.

Méthodes De Synthèse

DCPA can be synthesized by the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol, which is then reacted with acrylonitrile to form N-[2-(3,4-dichlorophenoxy)ethyl]acrylamide. The amide group is then reduced to an amine group using hydrogen gas and a palladium catalyst to form DCPA.

Applications De Recherche Scientifique

DCPA has been extensively studied for its herbicidal properties and its environmental impact. It has been used in numerous scientific research studies to investigate its efficacy in controlling weeds and its impact on soil microorganisms, aquatic organisms, and non-target plants.

Propriétés

IUPAC Name |

N-[2-(3,4-dichlorophenoxy)ethyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-5-14-6-7-15-9-3-4-10(12)11(13)8-9/h2-4,8,14H,1,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZDUGJBPYQBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCOC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)

![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)

![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)

![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)

![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)

![1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4983764.png)

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)

![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)

![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)

![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)

![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)